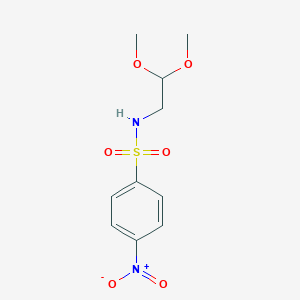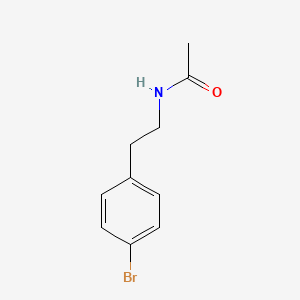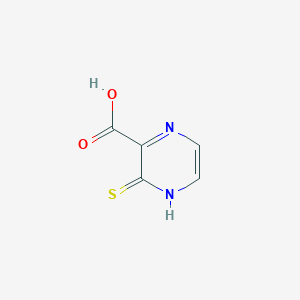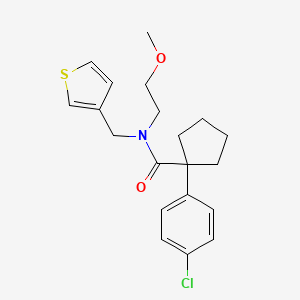
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” is a chemical compound. The “N-(2,2-dimethoxyethyl)” part suggests that it has a nitrogen atom bonded to a 2,2-dimethoxyethyl group. The “4-nitrobenzenesulfonamide” part suggests that it contains a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be complex, with the nitro, sulfonamide, and dimethoxyethyl groups contributing to its overall shape and properties .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, nitro groups can be reduced to amines, and sulfonamides can participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the nitro group is often associated with reactivity and explosiveness, while the sulfonamide group could contribute to its solubility in water .
Mechanism of Action
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide is believed to exert its effects through inhibition of carbonic anhydrase, which is involved in the regulation of pH levels in the body. By inhibiting this enzyme, this compound may disrupt the pH balance of cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of folic acid, which is essential for cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase and certain enzymes involved in folic acid biosynthesis. It has also been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, this compound has been shown to have anticancer properties, making it a potential therapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide. One potential area of investigation is its use as a therapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to explore these possibilities. Finally, the development of new synthesis methods for this compound may lead to improved yields and purities, making it a more accessible tool for scientific research.
Synthesis Methods
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2,2-dimethoxyethanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide has been used in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH levels in the body. This compound has also been investigated for its potential as a therapeutic agent in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Safety and Hazards
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-17-10(18-2)7-11-19(15,16)9-5-3-8(4-6-9)12(13)14/h3-6,10-11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYHDNJWPZNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)


![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)


![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
